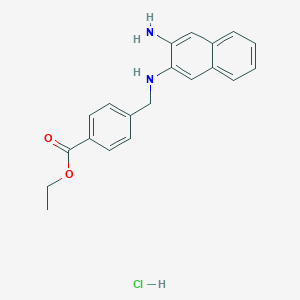
DAN-1 EE hydrochloride
Vue d'ensemble
Description
DAN-1 EE hydrochloride is a fluorescent indicator used for the bioimaging of nitric oxide (NO) . It is a cell-permeable derivative of DAN, a molecule extensively used in the quantitation of nitrate and nitrite using fluorescence spectroscopy . Upon entry into the cell, DAN-1 EE is transformed into the less cell-permeable DAN-1 by cellular esterases, preventing loss of signal due to diffusion of the molecule from the cell .
Molecular Structure Analysis
The molecular formula of DAN-1 EE hydrochloride is C20H20N2O2 • HCl . The formal name is 4-[ [ (3-amino-2-naphthalenyl)amino]methyl]-benzoic acid, ethyl ester, monohydrochloride .Physical And Chemical Properties Analysis
DAN-1 EE hydrochloride has a molecular weight of 356.85 . The emission and excitation wavelengths are 420-450 nm and 360-380 nm, respectively . It is soluble in DMF, DMSO, and ethanol .Applications De Recherche Scientifique
Bioimaging of Nitric Oxide (NO)
DAN-1 EE hydrochloride: is primarily used as a fluorescent indicator for the bioimaging of nitric oxide (NO) in scientific research. It is a cell-permeable derivative of DAN, which has been extensively utilized for the quantitation of nitrate and nitrite using fluorescence spectroscopy. Once inside the cell, DAN-1 EE is transformed into the less cell-permeable DAN-1, allowing for effective imaging of NO within cellular environments .
Mécanisme D'action
Target of Action
DAN-1 EE hydrochloride is primarily used as a fluorescent indicator for the bioimaging of intracellular nitric oxide (NO) . Nitric oxide is a crucial biological regulator involved in numerous physiological and pathological processes.
Mode of Action
Upon entry into the cell, DAN-1 EE hydrochloride is transformed by cytosolic esterases into the less cell permeable DAN-1 . This transformation allows the compound to remain within the cell, enabling it to detect and indicate the presence of nitric oxide effectively.
Pharmacokinetics
Its transformation by cytosolic esterases suggests that it is metabolized within the cell .
Result of Action
The primary result of DAN-1 EE hydrochloride’s action is the bioimaging of intracellular nitric oxide . By transforming into DAN-1 within the cell, it can effectively indicate the presence of nitric oxide, providing valuable information about cellular processes.
Action Environment
The action of DAN-1 EE hydrochloride is influenced by the intracellular environment, particularly the presence of cytosolic esterases that transform it into DAN-1
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 4-[[(3-aminonaphthalen-2-yl)amino]methyl]benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2.ClH/c1-2-24-20(23)15-9-7-14(8-10-15)13-22-19-12-17-6-4-3-5-16(17)11-18(19)21;/h3-12,22H,2,13,21H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTHVIIBTLZVBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CNC2=CC3=CC=CC=C3C=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DAN-1 EE hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




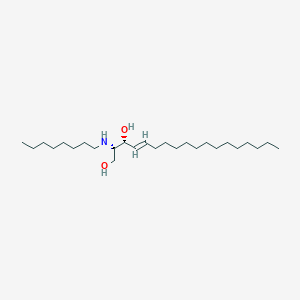

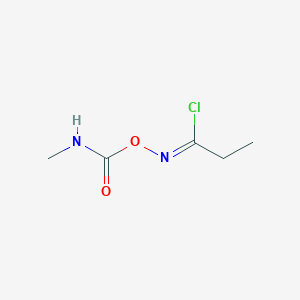
![(3aR,4R,5R,6aS)-5-(tert-butyldimethylsilyloxy)-2-oxohexahydro-2H-cyclopenta[b]furan-4-carbaldehyde](/img/structure/B163712.png)
![[(2R,3R,5R,10S,11S,12S,13R,17R)-2,11-dihydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-3-sulfooxy-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B163716.png)

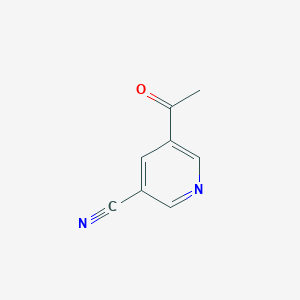

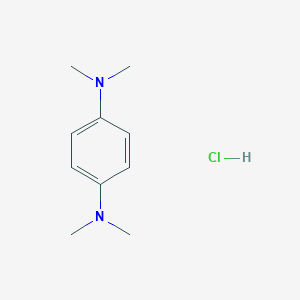
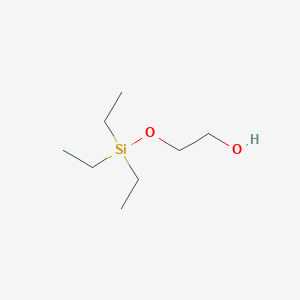
![Glycine, N-[(ethylamino)thioxomethyl]-(9CI)](/img/structure/B163746.png)

![5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol](/img/structure/B163752.png)